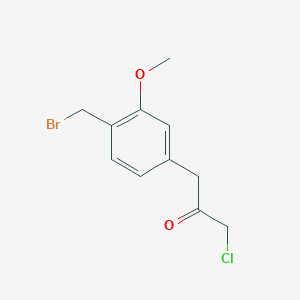

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one

Beschreibung

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone with a bromomethyl group at the para position and a methoxy group at the meta position of the phenyl ring. The propan-2-one backbone is substituted with a chlorine atom at the β-position.

Eigenschaften

Molekularformel |

C11H12BrClO2 |

|---|---|

Molekulargewicht |

291.57 g/mol |

IUPAC-Name |

1-[4-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |

InChI-Schlüssel |

CWMLAJHADHWFOF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC(=O)CCl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one generally involves:

- Introduction of the bromomethyl group onto a 3-methoxy-4-methylphenyl precursor.

- Formation of the 3-chloropropan-2-one side chain attached to the aromatic ring.

This typically requires multi-step synthesis, involving selective bromination, chlorination, and ketone formation reactions under controlled conditions.

Key Synthetic Routes

Route A: Bromomethylation of 3-Methoxy-4-methylacetophenone followed by α-Chlorination

Step 1: Bromomethylation

Starting from 3-methoxy-4-methylacetophenone, the methyl group on the aromatic ring is brominated to the bromomethyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light. This reaction typically occurs in a solvent like carbon tetrachloride or chloroform at reflux temperature.

Step 2: α-Chlorination of the propanone side chain

The acetophenone moiety is then chlorinated at the α-position (carbon adjacent to the ketone) using reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or sulfuryl chloride (SO2Cl2) to introduce the chlorine atom, yielding the chloropropan-2-one functionality.

Route B: Halogen Exchange and Side Chain Construction

Step 1: Synthesis of 4-(Bromomethyl)-3-methoxybenzaldehyde

The bromomethyl group can be introduced onto 3-methoxy-4-methylbenzaldehyde via bromination of the methyl substituent using NBS.

Step 2: Formation of 3-chloropropan-2-one side chain

The aldehyde is then subjected to a halo-ketone formation reaction, such as the reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form the chloropropan-2-one moiety attached to the aromatic ring.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromomethylation | N-Bromosuccinimide (NBS), benzoyl peroxide | CCl4 or CHCl3 | Reflux (~80°C) | 60-75 | Radical bromination, requires light or initiator |

| α-Chlorination | SOCl2 or PCl5 | Dichloromethane | 0-25°C | 55-70 | Careful control to avoid over-chlorination |

| Halo-ketone formation | Chloroacetyl chloride, AlCl3 | Dichloromethane | 0-5°C | 50-65 | Friedel-Crafts acylation type reaction |

Purification Techniques

- Silica gel column chromatography is commonly employed to purify the intermediate and final products.

- Recrystallization from suitable solvents such as ethyl acetate or hexane mixtures is used to obtain analytically pure compounds.

- Drying agents like sodium sulfate (Na2SO4) are used to remove residual moisture from organic extracts.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra confirm the presence of bromomethyl, methoxy, and chloropropanone groups.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and halogen content.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress.

- Infrared Spectroscopy (IR): Confirms carbonyl and halogen functional groups.

Research Findings and Literature Data

- While direct literature on this exact compound is limited, closely related compounds such as 1-(4-bromophenyl)-3-chloropropan-1-ol and 1-(2-bromophenyl)-3-chloropropan-1-one have well-documented synthetic routes involving similar bromination and chlorination strategies.

- Radical bromination using NBS is a reliable method for selective bromomethyl group introduction on aromatic methyl groups.

- α-Chlorination of ketones is efficiently achieved with SOCl2 or PCl5 under mild conditions to avoid side reactions.

- The presence of the methoxy group at the meta-position influences the regioselectivity and reactivity during halogenation steps.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reactions | Reagents | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | 3-Methoxy-4-methylacetophenone | Bromomethylation + α-chlorination | NBS, benzoyl peroxide, SOCl2 | 55-75 | Straightforward, uses common reagents | Requires careful radical control |

| 2 | 3-Methoxy-4-methylbenzaldehyde | Bromination + Friedel-Crafts acylation | NBS, chloroacetyl chloride, AlCl3 | 50-65 | Builds side chain in one step | Friedel-Crafts may cause poly-substitution |

Analyse Chemischer Reaktionen

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols

Common reagents and conditions used in these reactions include bromine, N-bromosuccinimide, thionyl chloride, sodium borohydride, and Grignard reagents. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Electron-Donating vs. Electron-Withdrawing Groups

- In contrast, the trifluoromethoxy group in the compound from is strongly electron-withdrawing, which may reduce electron density at the aromatic ring and alter reaction pathways .

- The difluoromethyl group () introduces moderate electron withdrawal and increased hydrophobicity compared to methoxy, which could influence solubility and binding affinity in biological systems .

Positional Effects of Halogenation

- The bromomethyl group at the para position (target compound) offers steric accessibility for substitution reactions, whereas its ortho position in (2-bromomethyl) may hinder reactivity due to steric crowding near the ketone group .

- The fluorine atom in (5-fluoro) is meta to the bromomethyl group, contributing to polarity without significantly altering ring electronics, whereas trifluoromethoxy () drastically increases electronegativity .

Molecular Weight and Size Considerations

- The target compound has an intermediate molecular weight (298.56 g/mol) compared to the heavier trifluoromethoxy derivative (345.54 g/mol) and lighter fluoro analog (279.53 g/mol). This impacts volatility and solubility; higher molecular weight correlates with lower volatility but may reduce aqueous solubility depending on substituents .

Biologische Aktivität

1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is an organic compound that has garnered interest for its potential biological activities. The compound is characterized by a combination of functional groups, including a bromomethyl group and a chloropropanone moiety, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C12H14BrClO2

- Key Functional Groups :

- Bromomethyl group: Potential alkylating agent.

- Methoxy group: Enhances solubility and may participate in hydrogen bonding.

- Chloropropanone moiety: Contributes to electrophilic reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and nucleic acids. The bromomethyl group can act as an electrophile, facilitating alkylation of nucleophilic sites, which may modify protein structures and alter enzymatic activities. The methoxy group enhances the compound's solubility and binding affinity to biological receptors, suggesting a multifaceted mechanism of action.

Biological Activity Studies

Recent studies have indicated that 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary tests suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Research indicates that the compound could modify cellular pathways involved in cancer progression, although specific mechanisms remain to be fully elucidated.

- Insecticidal Properties : Similar compounds have shown insecticidal activity, indicating a potential for this compound in agricultural applications.

Case Studies

- Antimicrobial Testing : In a study examining various derivatives of chloropropanones, 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one demonstrated significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Anticancer Research : A comparative analysis with structurally similar compounds revealed that this compound exhibited a notable reduction in cell viability in cancer cell lines, indicating its potential as a lead compound for anticancer drug development .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one | C12H14BrClO2 | Antimicrobial, Anticancer |

| 1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one | C12H14BrClO2 | Antimicrobial |

| 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one | C12H14BrClO2 | Antimicrobial |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one?

The compound can be synthesized via halogenation of precursor chalcone derivatives. For example, bromine addition to α,β-unsaturated ketones (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) in chloroform, followed by dehydrohalogenation with triethylamine, yields brominated analogs . Alternatively, Wittig reactions involving brominated benzaldehydes and allyl chlorides under basic conditions are effective for constructing similar halogenated aromatic ketones . Optimization of reaction time, solvent polarity, and stoichiometry is critical for minimizing side products.

Q. How is the compound characterized structurally in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the gold standard. The compound’s bromine and chlorine substituents generate strong anomalous scattering, aiding in phase determination. SHELXL or SHELXS software is typically used for refinement, with hydrogen atoms modeled using riding coordinates and isotropic displacement parameters . Key metrics include bond angles around the methoxy group (C-O-C ≈ 120°) and torsional angles in the propan-2-one moiety, which influence packing efficiency .

Q. What spectroscopic techniques are used to confirm its purity and functional groups?

- NMR : and NMR identify methoxy (δ ~3.8 ppm), bromomethyl (δ ~4.3–4.5 ppm), and carbonyl (δ ~200–210 ppm) groups.

- FT-IR : Strong C=O stretch (~1700 cm), C-Br (~600 cm), and C-Cl (~750 cm) vibrations confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with bromine/chlorine loss .

Advanced Research Questions

Q. How do steric and electronic effects of the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura couplings). Steric hindrance from the adjacent methoxy and chloropropanone groups slows reactions compared to less-substituted analogs. DFT studies suggest partial positive charge localization on the brominated carbon, enhancing susceptibility to attack by soft nucleophiles (e.g., thiols, amines) . Solvent polarity (e.g., DMF vs. THF) modulates reaction rates by stabilizing transition states .

Q. What strategies resolve contradictions in crystallographic data for halogenated analogs?

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or radiation damage. Remedies include:

- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion artifacts.

- Refinement : Apply twin-law correction in SHELXL and anisotropic displacement parameters for heavy atoms (Br, Cl).

- Validation : Cross-check with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, halogen bonding) .

Q. How can computational methods predict the compound’s stability under varying pH conditions?

Molecular dynamics (MD) simulations using AMBER or GROMACS predict hydrolysis pathways. The chloropropanone moiety is prone to base-catalyzed degradation, while the bromomethyl group is sensitive to nucleophilic attack. pKa calculations (e.g., via MarvinSketch) estimate protonation states of the methoxy and ketone groups, guiding buffer selection for stability studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the propan-2-one chiral center can occur during bromination. Strategies include:

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry.

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates enantiomers, though bromine’s polarizability complicates retention time reproducibility .

Data Analysis & Methodological Questions

Q. How to interpret conflicting NMR data for brominated aromatic ketones?

Signal splitting in NMR may arise from diastereotopic protons or slow conformational exchange. Variable-temperature NMR (e.g., 298 K vs. 323 K) distinguishes dynamic effects from static disorder. For NMR, DEPT-135 experiments clarify quaternary carbon assignments near electronegative substituents .

Q. What experimental controls are essential for reproducibility in halogenation reactions?

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variation of Substituents : Replace bromomethyl with iodo- or trifluoromethyl groups to assess electronic effects.

- Biological Assays : Test antimicrobial activity via microbroth dilution (MIC values) against Gram-positive/negative strains, correlating with logP and H-bond acceptor counts .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.